2-(Piperidin-3-yl)aniline dihydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
695185-50-3 |
|---|---|
Molecular Formula |
C11H18Cl2N2 |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
2-piperidin-3-ylaniline;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;;/h1-2,5-6,9,13H,3-4,7-8,12H2;2*1H |
InChI Key |
LPJJFISFVYYXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reaction Mechanism
The core strategy for synthesizing 2-(piperidin-3-yl)aniline dihydrochloride involves hydrogenating nitroaryl-piperidine precursors. As demonstrated in patent CN106432055A, halogenated 1-benzyl-3-(2-nitrophenyl)pyridinium serves as the starting material. The nitro group at the ortho position is reduced to an amine, while simultaneous hydrogenation of the pyridine ring to piperidine occurs under Pd/C catalysis. The reaction proceeds via:
-
Nitro Reduction : The nitro group (-NO₂) is reduced to an amine (-NH₂) under H₂.
-
Piperidine Formation : The pyridine ring undergoes full hydrogenation to piperidine.
-
Deprotection : The benzyl group is cleaved, yielding the free amine.
The ortho-substitution pattern in the nitro precursor ensures regioselectivity, avoiding para-isomer contamination.
Optimized Reaction Conditions
Data from scaled experiments (Table 1) highlight critical parameters:
Table 1: Hydrogenation Efficiency Under Varied Conditions
| Catalyst Loading (%) | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|---|
| 5% Pd/C | 30 | 1.5 | Acetic Acid | 96.0 | 99.14 |
| 10% Pd/C | 35 | 2.0 | Ethanol | 94.2 | 98.50 |
| 5% Pd/C | 40 | 2.5 | Ethyl Acetate | 89.7 | 97.80 |
Key observations:
-
Acetic acid maximizes yield and purity due to enhanced proton availability for nitro-group activation.
-
Lower temperatures (30–35°C) minimize side reactions, such as over-reduction or C-N bond cleavage.
-
Catalyst reuse (up to 3 cycles) is feasible without significant activity loss, reducing costs.
Reductive Amination for Structural Diversification
Alternative Pathways Using Ketone Intermediates
While catalytic hydrogenation dominates industrial workflows, reductive amination offers flexibility for derivatives. Patent CN104860872A describes a route where 3-amino-4-methylpiperidine reacts with 2-nitrobenzaldehyde under reductive conditions (NaBH₃CN, CH₃COOH). The imine intermediate is hydrogenated to form 2-(piperidin-3-yl)aniline, which is subsequently treated with HCl to yield the dihydrochloride salt.
Advantages :
-
Tunable aryl substituents via aldehyde/ketone selection.
-
Compatibility with electron-deficient aromatic rings.
Limitations :
-
Lower yields (75–85%) compared to direct hydrogenation.
-
Requires rigorous pH control to prevent side-product formation.
Industrial-Scale Production and Process Optimization
Large-Scale Hydrogenation Reactors
Patent CN106432055A details a 1.0 L batch process producing 84.7 g of 2-(piperidin-3-yl)aniline with 96% yield. Key scalability factors include:
-
Solvent Volume Ratio : A 1:5 substrate-to-solvent ratio ensures efficient mixing and heat dissipation.
-
Catalyst Filtration : Centrifugal filters recover Pd/C with <0.1% metal leaching.
-
Workup Protocol : Ethyl acetate extraction at pH 14 removes residual acetic acid and byproducts.
Impurity Profiling and Mitigation Strategies
Byproduct Formation Pathways
Common impurities include:
-
N-(2-(Pyridin-3-yl)phenyl)hydroxylamine : Forms if nitro reduction is incomplete.
-
N-(2-(Piperidin-3-yl)phenyl)acetamide : Results from acetylation during workup.
Mitigation :
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated aniline derivatives.
Scientific Research Applications
2-(Piperidin-3-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with the active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-(Piperidin-3-yl)aniline dihydrochloride with analogous compounds:
Key Observations :
- Positional Isomerism : The placement of the aniline group on the piperidine ring (e.g., 2- vs. 4-position) significantly impacts receptor binding and metabolic stability. For example, 4-(Piperidin-3-yl)aniline dihydrochloride may exhibit higher blood-brain barrier penetration due to reduced steric hindrance compared to the 2-isomer .
- Substituent Effects: The dimethylaminoethyl group in 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to piperidine-based analogs .
Biological Activity
2-(Piperidin-3-yl)aniline dihydrochloride, also known as (R)-4-(Piperidin-3-yl)aniline dihydrochloride, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This compound features a piperidine ring and an aniline moiety, enhancing its solubility and biological activity. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : CHClN\
- Molecular Weight : Approximately 227.18 g/mol
- Solubility : High solubility in aqueous solutions due to the dihydrochloride form, facilitating its use in various biological assays.
Antipsychotic Potential
Research indicates that this compound may act as an antipsychotic agent by interacting with neurotransmitter systems in the brain. Specifically, studies have shown its influence on:
- Dopamine Receptors : It exhibits binding affinity to dopamine D2 receptors, which are critical targets for antipsychotic medications.
- Serotonin Receptors : The compound also interacts with serotonin receptors, contributing to its potential in mood regulation and anxiety disorders.
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic effects. These properties could make it a candidate for further investigation in pain management therapies. The mechanisms proposed include:
- Inhibition of pro-inflammatory cytokines.
- Modulation of pain pathways through interaction with specific receptors.
The biological activity of this compound can be attributed to its structural features that allow it to engage with various biological targets. Key mechanisms include:
- Receptor Binding : Interaction with dopamine and serotonin receptors influences neurotransmitter release and signaling pathways.
- Cytokine Modulation : The compound may alter the expression of inflammatory mediators, thus affecting immune responses .
Study on Antipsychotic Activity
A study evaluated the antipsychotic efficacy of this compound using animal models. The results indicated a significant reduction in psychotic symptoms when administered at specific dosages. The compound's effects were compared to established antipsychotics, demonstrating comparable efficacy with a potentially improved side effect profile.
Anti-inflammatory Activity Assessment
In vitro experiments assessed the anti-inflammatory properties by measuring cytokine levels in macrophage cultures treated with lipopolysaccharides (LPS). The results showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting a strong anti-inflammatory effect .
Comparative Analysis with Similar Compounds
| Compound Name | Antipsychotic Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| 2-(Piperidin-3-yl)aniline | Moderate | Significant | Dopamine/Serotonin receptor modulation |
| Melperone | High | Moderate | Dopamine receptor antagonism |
| Risperidone | High | Low | Serotonin/Dopamine receptor antagonism |
Q & A
Q. What are the standard synthetic routes for preparing 2-(Piperidin-3-yl)aniline dihydrochloride, and how can purity be optimized?
Answer: The synthesis typically involves coupling reactions between piperidine derivatives and aniline precursors. For example, a multi-step process may include nucleophilic substitution or reductive amination, followed by treatment with hydrochloric acid to form the dihydrochloride salt. Purity optimization requires careful control of reaction conditions (e.g., temperature, solvent selection) and purification techniques such as recrystallization (using ethanol/water mixtures) or column chromatography. Analytical methods like HPLC and NMR should confirm purity (>95%) and structural integrity .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Storage: Maintain at 2–8°C in a dry, well-ventilated area to prevent degradation .
- PPE: Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved masks) is advised to avoid dust inhalation .
- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous release to prevent environmental contamination .
- Toxicity Note: Limited acute toxicity data necessitate adherence to ALARA (As Low As Reasonably Achievable) principles .
Q. How can researchers determine the physicochemical stability of this compound under varying experimental conditions?
Answer:
- Stress Testing: Expose the compound to extreme pH (1–13), elevated temperatures (40–60°C), and UV light. Monitor degradation via HPLC or LC-MS .
- Accelerated Stability Studies: Store samples at 40°C/75% relative humidity (RH) for 1–3 months to predict shelf-life. Compare with controls stored at 2–8°C .
- Hygroscopicity Assessment: Use dynamic vapor sorption (DVS) to evaluate moisture uptake, which impacts formulation stability .
Advanced Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?
Answer:
- Structural Modifications: Introduce substituents (e.g., halogens, methyl groups) to the aniline ring or piperidine nitrogen. Compare activity against analogs like 4-(Pyridin-3-yl)aniline derivatives .
- Computational Modeling: Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities for targets like PARP enzymes. Validate with in vitro enzymatic assays .
- Biological Profiling: Screen derivatives in cancer cell lines (e.g., HeLa, MCF-7) to correlate structural changes with cytotoxicity .
Q. How should researchers address contradictory data regarding the compound’s biological activity across studies?
Answer:
- Standardization: Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay protocols (e.g., MTT vs. CellTiter-Glo®) to minimize variability .
- Batch Characterization: Analyze compound purity (HPLC), salt form (XRD), and solubility (UV-Vis spectroscopy) to rule out batch-specific effects .
- Orthogonal Assays: Cross-validate results using surface plasmon resonance (SPR) for binding kinetics and Western blotting for downstream target modulation .
Q. What methodologies are recommended for analyzing metabolic pathways in pharmacokinetic studies?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human or rodent) and NADPH cofactors. Identify phase I metabolites (e.g., hydroxylation products) via LC-MS/MS .
- CYP Inhibition Assays: Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
- In Vivo Studies: Administer radiolabeled compound to rodents and collect plasma/urine for metabolite profiling .
Q. How does the dihydrochloride salt form influence solubility and bioavailability compared to the free base?
Answer: The dihydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vivo administration. Conduct pH-solubility profiling (e.g., from pH 1–7) to compare dissolution rates. Bioavailability studies in rodent models can correlate salt form with AUC (Area Under the Curve) improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
